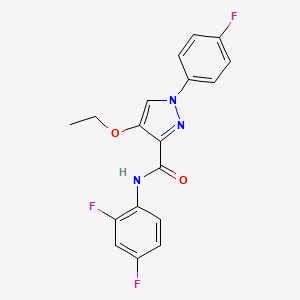

N-(2,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with ethoxy and difluorophenyl groups. Its molecular formula is C18H14F3N3O2 with a molecular weight of 361.3 g/mol. The presence of fluorine atoms enhances its biological stability and activity, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄F₃N₃O₂ |

| Molecular Weight | 361.3 g/mol |

| CAS Number | 1172963-86-8 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical cellular processes. This inhibition can lead to reduced cell proliferation in cancerous tissues and modulation of inflammatory responses.

Key Mechanistic Insights:

- Kinase Inhibition : The compound has shown efficacy against various kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer progression and treatment resistance .

- Anti-inflammatory Effects : It may also interfere with pathways related to inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Anticancer Potential

This compound has demonstrated notable anticancer properties in preclinical studies:

- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. IC50 values were reported in the low micromolar range, indicating potent activity .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties as well:

- Antitubercular Activity : Preliminary studies suggest effectiveness against Mycobacterium tuberculosis, with promising results observed in vitro .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been highlighted through various assays:

- Cytokine Inhibition : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 was observed, suggesting its utility in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antitumor Activity : A study demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer, showing a reduction in tumor volume compared to control groups.

- Mechanistic Studies : Research involving molecular docking simulations indicated strong binding affinity to target kinases, supporting the hypothesis of its role as a kinase inhibitor .

- Pharmacokinetics : Initial pharmacokinetic studies suggested favorable absorption and distribution characteristics, which are critical for further clinical development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown that this compound selectively inhibits the growth of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests potential applications in treating chronic inflammatory diseases .

Agrochemical Applications

Herbicidal Activity

this compound has been evaluated for its herbicidal properties. It shows effectiveness against a range of weeds, particularly those resistant to common herbicides. The compound disrupts plant growth by inhibiting specific enzymes involved in the biosynthesis of essential amino acids .

Pesticidal Properties

In addition to herbicidal applications, this compound has demonstrated insecticidal activity against various agricultural pests. Its mode of action involves interference with the nervous system of insects, leading to paralysis and death. This dual functionality as both a herbicide and insecticide positions it as a valuable tool in integrated pest management strategies .

Materials Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research has shown that polymers derived from this compound possess enhanced thermal stability and mechanical properties compared to traditional polymers. This makes them suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Herbicidal Effectiveness

Field trials conducted in agricultural settings assessed the efficacy of this compound against common weed species such as Amaranthus retroflexus and Echinochloa crus-galli. The results showed a reduction in weed biomass by over 80% when applied at recommended dosages, demonstrating its potential as an effective herbicide .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-15-8-5-12(20)9-14(15)21/h3-10H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUPWAAYZVXYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.